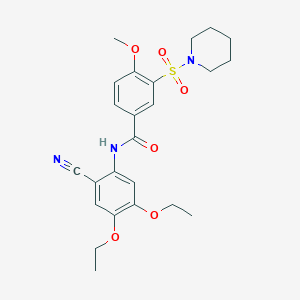![molecular formula C15H9BrF3NO3 B5963821 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate](/img/structure/B5963821.png)
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool for studying glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate in the brain, which is an important neurotransmitter involved in various physiological processes.
Wirkmechanismus
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can then be used to study the role of glutamate in various physiological and pathological conditions.
Biochemical and Physiological Effects:
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate has been shown to have various biochemical and physiological effects. It can increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. It can also affect synaptic plasticity and neurotransmitter release. 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate has been used to study the role of glutamate in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate has several advantages as a research tool. It is a potent inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate in various physiological and pathological conditions. It is also highly selective for glutamate transporters and does not affect other neurotransmitter transporters. However, 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate has some limitations as a research tool. It can increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. It can also affect synaptic plasticity and neurotransmitter release, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate as a research tool. One direction is to study the role of glutamate transporters in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of glutamate transporters. Additionally, 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate can be used in combination with other research tools, such as optogenetics and electrophysiology, to gain a better understanding of the role of glutamate in various physiological and pathological conditions.
Synthesemethoden
The synthesis of 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate involves the reaction between 4-bromobenzoic acid and 4-aminophenyl 2,2,2-trifluoroacetate. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate has been extensively used as a research tool for studying glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate in the brain, which is an important neurotransmitter involved in various physiological processes. 4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate is a potent inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate transporters in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
[4-[(2,2,2-trifluoroacetyl)amino]phenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3NO3/c16-10-3-1-9(2-4-10)13(21)23-12-7-5-11(6-8-12)20-14(22)15(17,18)19/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCUGUYFQTUJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide](/img/structure/B5963767.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)

![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5963807.png)
![6-(3-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5963815.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![4-{[(phenylacetyl)amino]methyl}benzoic acid](/img/structure/B5963835.png)